![molecular formula C16H11ClF3N3 B2989826 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477861-90-8](/img/structure/B2989826.png)

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine” is a chemical compound . It is also known as N-(7-chloro-4-quinazolinyl)-N-[2-(trifluoromethyl)benzyl]amine .

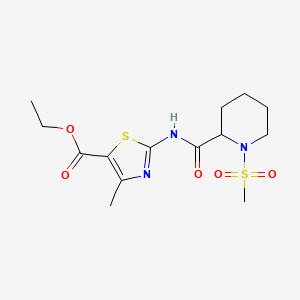

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl groups . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Wissenschaftliche Forschungsanwendungen

- Pexidartinib (PLX3397) , an FDA-approved drug, is derived from this compound. It inhibits colony-stimulating factor 1 receptor (CSF1R) and has shown promise in treating tenosynovial giant cell tumors (TGCTs) . Researchers continue to explore its potential in other cancer types.

- PAI-1 Inhibitors : 2-(Trifluoromethyl)benzyl chloride serves as a building block for phenyl-substituted carboxylic acid derivatives used in the development of plasminogen activator inhibitor-1 (PAI-1) inhibitors .

Anticancer Research

Medicinal Chemistry

Chemical Biology

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

It’s known that wrn helicase inhibitors can prevent the enzyme from unwinding dna, thereby disrupting dna repair and replication processes . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes .

Biochemical Pathways

The compound likely affects the DNA damage response (DDR) pathway, given its potential role as a WRN helicase inhibitor . DDR is a protective response that maintains genomic integrity when cells are subjected to DNA damage and replication stress . Inhibition of WRN helicase can disrupt this pathway, leading to genomic instability and potentially cell death .

Result of Action

The result of the compound’s action would likely be cell death, particularly in cancer cells. By inhibiting WRN helicase and disrupting the DDR pathway, the compound could induce genomic instability, leading to apoptosis, or programmed cell death .

Eigenschaften

IUPAC Name |

7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJFQKIYAVUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)

![N-[2-[(3-Ethoxycyclobutyl)-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2989748.png)

![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)

![1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2989760.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)

![2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989764.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)